N-[4-(benzimidazol-1-yl)phenyl]-4-[(dimethylamino)methyl]benzamide

Catalog No.
S7707255
CAS No.
M.F
C23H22N4O
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(benzimidazol-1-yl)phenyl]-4-[(dimethylamino)...

Product Name

N-[4-(benzimidazol-1-yl)phenyl]-4-[(dimethylamino)methyl]benzamide

IUPAC Name

N-[4-(benzimidazol-1-yl)phenyl]-4-[(dimethylamino)methyl]benzamide

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H22N4O/c1-26(2)15-17-7-9-18(10-8-17)23(28)25-19-11-13-20(14-12-19)27-16-24-21-5-3-4-6-22(21)27/h3-14,16H,15H2,1-2H3,(H,25,28)

InChI Key

RVCQPYWVIIEVDO-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43
BMDMB is a small molecule compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that contains a fused benzene and imidazole ring system. BMDMB was first synthesized in the early 2000s by researchers in Japan, and since then, it has been extensively studied for its potential use as a pharmacological agent.
BMDMB has the molecular formula of C23H24N4O, which gives it a molecular weight of 376.5 g/mol. It has a white to off-white crystalline powder appearance, and it is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. The melting point of BMDMB is approximately 198-200°C. The compound has a high affinity for binding to proteins in biological systems, including enzymes and receptors.
The synthesis of BMDMB requires several steps, including the synthesis of 4-(benzimidazol-1-yl)aniline and 4-[(dimethylamino)methyl]benzoyl chloride. These two intermediates are then combined to yield BMDMB. Several analytical techniques, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), are used to characterize the synthesized product and confirm its molecular structure.
Various analytical methods have been developed to detect and quantify BMDMB in different biological matrices, such as plasma, urine, and tissues. High-performance liquid chromatography (HPLC) coupled with UV-Vis or MS detectors is commonly used for the analysis of BMDMB in biological samples.
BMDMB has been shown to exhibit a wide range of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-hypertensive properties. The compound has been found to inhibit the activity of several enzymes and receptors, such as topoisomerases, histone deacetylases, and thrombin.
Several studies have been conducted to evaluate the toxicity and safety of BMDMB in animal models. The compound has been found to be relatively safe at lower doses, but higher doses can cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity.
BMDMB has been used in various scientific experiments, such as drug discovery and development, enzyme inhibition studies, and cancer therapy. The compound has shown promising results in preclinical studies, and it has the potential to be used as a lead compound for the development of novel therapeutics.
The research on BMDMB is still in its early stages, and as of now, there are limited clinical studies on the compound. However, several preclinical studies have shown promising results, and there is a growing interest in the potential therapeutic applications of BMDMB.
The potential implications of BMDMB in various fields of research and industry are significant. The compound has shown promising results in the treatment of different types of cancer, such as lung, breast, and colon cancer. It has also been found to have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, BMDMB has shown potential as a therapeutic agent for cardiovascular diseases, such as hypertension and thrombosis.
Despite the promising results, there are still limitations to the research on BMDMB. One of the major limitations is the lack of clinical studies, which are necessary to determine the safety and efficacy of the compound in humans. Additionally, the synthetic route to BMDMB is complex and requires multiple steps, which can limit its use in large-scale production. Future research on BMDMB should focus on optimizing the synthesis route and conducting clinical studies to evaluate its potential as a therapeutic agent.
1. Optimization of the synthetic route to BMDMB.
2. Formulation of BMDMB for improved bioavailability and pharmacokinetics.
3. Evaluation of the safety and efficacy of BMDMB in clinical trials.
4. Investigation of the potential protective role of BMDMB in neurological disorders.
5. Identification of the molecular targets of BMDMB to better understand its mode of action.
6. Development of BMDMB derivatives with improved pharmacological properties.
7. Exploration of the use of BMDMB in combination with other drugs for synergistic effects.
8. Investigation of the potential use of BMDMB in gene therapy.
9. Assessment of the pharmacodynamic and pharmacokinetic interactions of BMDMB with other drugs.
10. Development of BMDMB-based diagnostics for disease detection.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

370.17936134 g/mol

Monoisotopic Mass

370.17936134 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

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